2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide
CAS No.: 394231-24-4
Cat. No.: VC5109400
Molecular Formula: C18H14N4OS3
Molecular Weight: 398.52
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 394231-24-4 |
|---|---|
| Molecular Formula | C18H14N4OS3 |
| Molecular Weight | 398.52 |
| IUPAC Name | 2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide |
| Standard InChI | InChI=1S/C18H14N4OS3/c1-11-5-4-6-12(9-11)16-21-22-17(26-16)20-15(23)10-24-18-19-13-7-2-3-8-14(13)25-18/h2-9H,10H2,1H3,(H,20,22,23) |
| Standard InChI Key | LHXPJGFOLHQZJR-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)C2=NN=C(S2)NC(=O)CSC3=NC4=CC=CC=C4S3 |
Introduction
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide is a complex organic compound featuring both benzothiazole and thiadiazole moieties. Its molecular formula is C18H14N4OS3, indicating a diverse array of potential biological activities due to the presence of these pharmacologically active groups. This compound is of interest in medicinal chemistry, particularly for its potential antimicrobial and anticancer properties.
Synthesis and Characterization
The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide typically involves multi-step reactions. A common pathway includes the reaction of 5-(3-methylphenyl)-1,3,4-thiadiazol-2-amine with chloroacetyl chloride in the presence of a base like sodium acetate to form an intermediate acetamide. This intermediate is then reacted with 1,3-benzothiazol-2-thiol to yield the target compound.
| Step | Reaction Components | Conditions |
|---|---|---|
| 1 | 5-(3-methylphenyl)-1,3,4-thiadiazol-2-amine, chloroacetyl chloride, sodium acetate | Room temperature, appropriate solvent |
| 2 | Intermediate acetamide, 1,3-benzothiazol-2-thiol | Controlled temperature, suitable catalyst |
Biological Activities and Potential Applications
Compounds with similar structures have shown promising biological activities, including antimicrobial and anticancer effects. The benzothiazole and thiadiazole moieties are known for their pharmacological properties, which could make 2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide a candidate for further investigation in these areas.
| Potential Application | Description |
|---|---|
| Antimicrobial Activity | Inhibition of microbial growth |
| Anticancer Activity | Inhibition of cancer cell proliferation |
Analytical Techniques for Characterization
The characterization of this compound can be achieved through various analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Useful for determining the molecular structure by analyzing the chemical shifts of different nuclei.
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Thermal Gravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): Provide insights into thermal stability and decomposition temperatures.
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